Chx-A/'/'-dtpa(B-355)
Overview
Description
Chx-A/‘/’-dtpa(B-355) is a versatile chemical compound used in scientific research. It is also known as [®-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid . Its chemical formula is C₂₆H₃₄N₄O₁₀S·3HCl .
Molecular Structure Analysis
The molecular structure of Chx-A/‘/’-dtpa(B-355) is complex, contributing to its high perplexity. Its molecular formula is C₂₆H₃₄N₄O₁₀S·3HCl , and it has a molecular weight of 704.0 .
Scientific Research Applications
PET/CT Imaging Applications : CHX-A''-DTPA has been used for peptide conjugation in small animal PET/CT imaging. A study by Clifford et al. (2006) demonstrated the use of CHX-A''-DTPA for N-terminal labeling of peptides with metal ion radionuclides for imaging purposes, validating its application in a somatostatin receptor-positive tumor-bearing rat model using (86)Y-CHX-A''-octreotide (Clifford et al., 2006).
Stability in Blood Serum : The stability of CHX-A''-DTPA bound to biological carrier molecules, such as bovine gamma globulin (BGG), in blood serum was assessed by Montavon et al. (2012). This study focused on the potential of CHX-A''-DTPA in re-complexing released Bi(III) under in vivo conditions, relevant to targeted alpha therapy (TAT) of cancer (Montavon et al., 2012).
Comparison of Ligand Isomers : The biodistribution and stability of CHX-DTPA and its isomers when conjugated with monoclonal antibodies were studied by Camera et al. (1994). This research evaluated the serum stability and in vivo biodistribution of CHX-DTPA compared to other ligands in the context of monoclonal antibody labeling with yttrium (Camera et al., 1994).
Conjugation for Cancer Therapy : A novel bifunctional maleimido CHX-A'' DTPA chelator was developed by Xu et al. (2008) for conjugation to thiol-containing biomolecules like monoclonal antibodies, peptides, or other targeting vectors for imaging and therapies of cancer. This work demonstrated efficient thiol-maleimide chemistry for modifying antibodies with CHX-A'' DTPA (Xu et al., 2008).
Application in Radioimmunotherapy : Kameswaran et al. (2015) explored the utility of 177Lu-CHX-A''-DTPA-Rituximab as a radioimmunotherapeutic agent for non-Hodgkin's lymphoma. This study involved the conjugation of Rituximab with CHX-A''-DTPA and its radiolabeling with 177Lu, highlighting its potential in targeted therapy (Kameswaran et al., 2015).
ImmunoPET Imaging : The use of 44Sc-labeled CHX-A''-DTPA conjugates for immunoPET imaging was investigated by Chakravarty et al. (2014). This study highlighted the potential of CHX-A''-DTPA for labeling proteins like Cetuximab Fab fragment for PET imaging of EGFR expression in tumors (Chakravarty et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVREUUCWLULJM-PWRODBHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(C[C@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chx-A/'/'-dtpa(B-355) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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